molecular formula C20H26N2O4S B2833126 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide CAS No. 1795301-08-4

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide

Cat. No. B2833126
M. Wt: 390.5
InChI Key: RLEHNJFCOZTBFA-UHFFFAOYSA-N
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Description

“N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide” is a complex organic compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . The reaction conditions and the specific precursors used would depend on the desired final product . Unfortunately, specific synthesis details for “N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide” were not found in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidine Derivatives : The compound has been used in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through double reduction of cyclic sulfonamide precursors. This process involves a stereoselective intramolecular Heck reaction, showcasing the utility of cyclic aryl sulfonamides in constructing complex molecular architectures (Evans, 2007).

  • Cyclization of Sulfonamides : Acid-catalyzed cyclization of N-(4,4-diethoxybutyl)sulfonamides has been studied as a novel approach to synthesize 1-sulfonyl-2-arylpyrrolidines, demonstrating the versatility of sulfonamides in facilitating the formation of cyclic compounds (Gazizov et al., 2017).

Biological and Pharmacological Applications

  • Antitumor Activities : Sulfonamide-focused libraries, including compounds similar in structure to the one , have been evaluated for antitumor activities. Notably, some sulfonamides have been identified as potent cell cycle inhibitors, advancing to clinical trials for their antimitotic and antiproliferative properties against various cancer cell lines (Owa et al., 2002).

  • Selective RORγt Inverse Agonists : Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones, a category that includes compounds with similar structural features, has led to the discovery of selective RORγt inverse agonists. These compounds have shown promise in inhibiting IL-17 production and demonstrating efficacy in models of autoimmune diseases (Duan et al., 2019).

Environmental and Material Science Applications

  • Polymer Composites for Neural Engineering : Polypyrrole composites incorporating sulfonamide derivatives have been explored for their biomedical applications, particularly in supporting and enhancing nerve cell differentiation through electrical stimulation. This highlights the potential of sulfonamide-containing polymers in medical implants and neurological applications (Liu et al., 2009).

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-25-20-12-13-22(16-20)18-10-8-17(9-11-18)21-27(23,24)15-5-14-26-19-6-3-2-4-7-19/h2-4,6-11,20-21H,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEHNJFCOZTBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide

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